

# 2-Chloro-3-(trifluoromethyl)benzyl bromide CAS number 261763-22-8

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## Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1586156

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An In-Depth Technical Guide to **2-Chloro-3-(trifluoromethyl)benzyl bromide** (CAS No. 261763-22-8)

## Introduction: A Versatile Building Block in Modern Synthesis

**2-Chloro-3-(trifluoromethyl)benzyl bromide** is a highly functionalized aromatic organic compound distinguished by its unique substitution pattern.<sup>[1]</sup> The presence of a reactive benzyl bromide moiety, combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl ( $-\text{CF}_3$ ) group, makes this molecule a valuable and versatile intermediate in synthetic chemistry.<sup>[2]</sup> These substituents profoundly influence the electronic environment of the benzene ring and the reactivity of the benzylic carbon, rendering it a potent electrophile for nucleophilic substitution reactions.<sup>[1][2]</sup>

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, reactivity, applications, and handling procedures. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively and safely leverage this reagent in their research endeavors, particularly in the fields of pharmaceuticals and agrochemicals.<sup>[1]</sup>

## Physicochemical and Structural Properties

The compound's identity is defined by a unique combination of physical and chemical characteristics. These properties are critical for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	261763-22-8	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrClF <sub>3</sub>	[3][4]
Molecular Weight	273.48 g/mol	[2][3]
Appearance	Clear, colorless liquid	[1]
Purity	Typically ≥95-97%	[2][3]
IUPAC Name	1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene	[3]
Synonyms	3-(Bromomethyl)-2-chlorobenzotrifluoride	
InChI Key	ZPHUUSQDKIEPDN-UHFFFAOYSA-N	[2][3]
Canonical SMILES	FC(F)(F)c1cccc(CBr)c1Cl	[3]
Solubility	Insoluble in water	[5]

Caption: Chemical structure and identifiers.

## Synthesis and Mechanistic Considerations

The synthesis of benzyl bromides is a cornerstone of organic chemistry. For **2-Chloro-3-(trifluoromethyl)benzyl bromide**, the most common industrial approach involves the free-radical bromination of the corresponding toluene precursor, 2-chloro-3-(trifluoromethyl)toluene.

**Core Principle: Free-Radical Halogenation** This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from a brominating agent like N-Bromosuccinimide (NBS). The bromine radical then abstracts a benzylic hydrogen—the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with

another molecule of the brominating agent to form the final product and propagate the chain. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is standard. Initiation is typically achieved with UV light or heat.

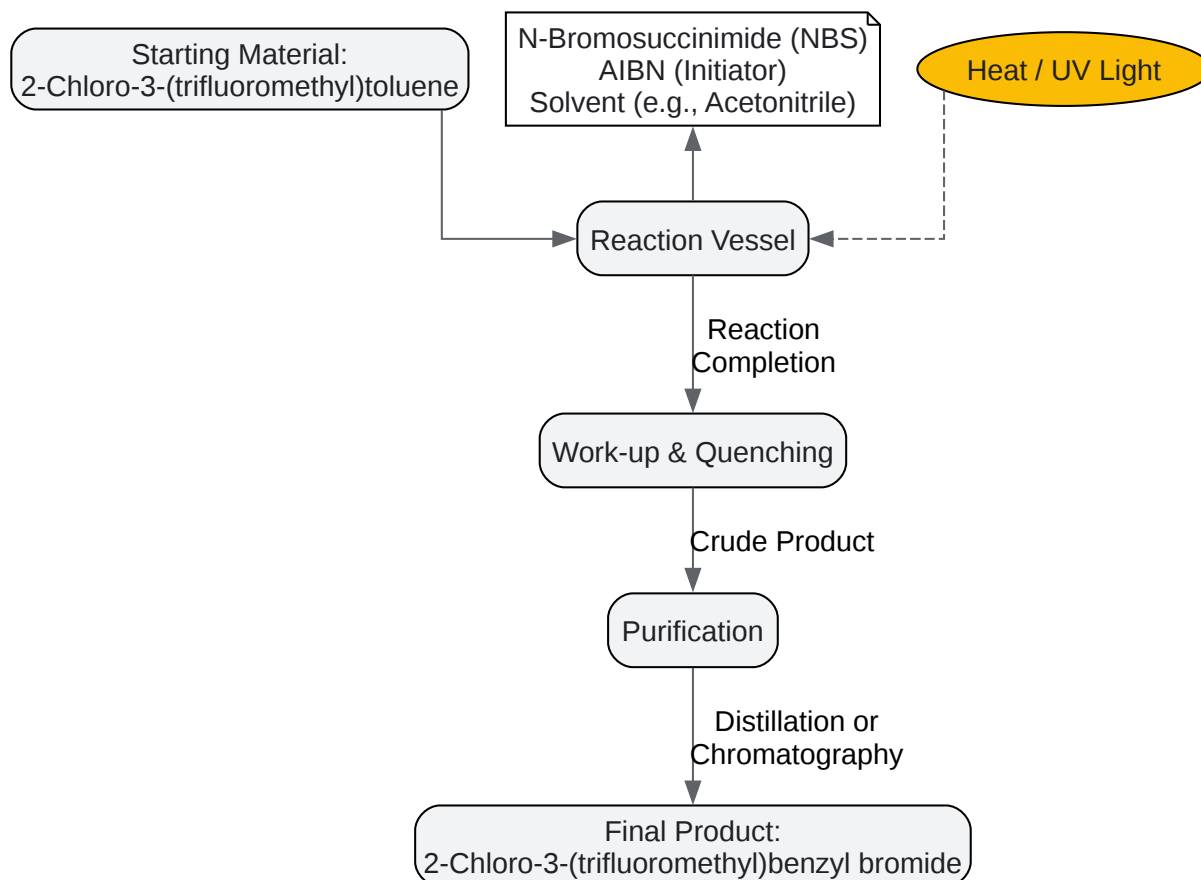


Figure 2: General Synthesis Workflow

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Caption: A typical workflow for benzylic bromination.

## Exemplary Laboratory Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory safety protocols and scale.

- **Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as acetonitrile. Causality: Acetonitrile is a safer alternative to chlorinated solvents like CCl<sub>4</sub> and effectively dissolves the reactants.[6]
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: A slight excess of NBS ensures complete conversion of the starting material. AIBN is a reliable thermal initiator for radical reactions.
- **Initiation & Reaction:** Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Causality: Heat provides the energy to decompose AIBN, initiating the radical chain reaction. Monitoring is crucial to prevent over-bromination.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Causality: The succinimide is a solid byproduct that can be easily removed by filtration. The aqueous washes remove water-soluble impurities and byproducts like HBr.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear, colorless liquid.[7]

## Chemical Reactivity and Applications

The utility of **2-Chloro-3-(trifluoromethyl)benzyl bromide** stems from its high reactivity in nucleophilic substitution reactions, primarily following an S<sub>N</sub>2 mechanism. The benzylic carbon is highly electrophilic, readily attacked by a wide range of nucleophiles.

Influence of Substituents:

- **Trifluoromethyl Group (-CF<sub>3</sub>):** As one of the strongest electron-withdrawing groups, it significantly increases the metabolic stability of molecules it's incorporated into.[2][8] This

property is highly desirable in drug design to prolong a compound's half-life.[8][9] It also enhances lipophilicity, which can improve cell membrane permeability and absorption.[8][9]

- Chloro Group (-Cl): This group also has an electron-withdrawing effect, further influencing the electronic properties of the aromatic ring.[2]

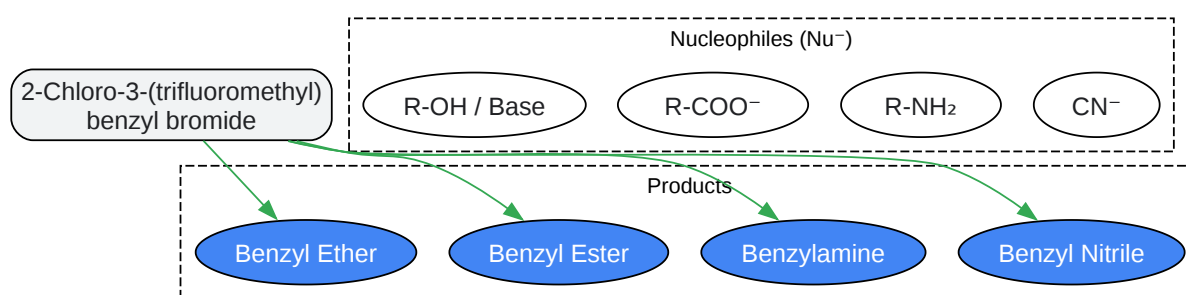


Figure 3: Reactivity Profile

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Caption: Common nucleophilic substitution reactions.

## Key Applications in Drug Discovery

This reagent is a valuable tool for late-stage functionalization, allowing medicinal chemists to rapidly generate analogues of lead compounds to optimize their biological activity.[2] By introducing the 2-chloro-3-(trifluoromethyl)benzyl moiety, researchers can fine-tune the steric and electronic properties of a molecule to enhance its binding affinity to biological targets.[2][10]

A notable example is in the development of novel antimicrobial agents. A study on benzyl guanidine derivatives found that a compound containing a 3-[2-chloro-3-(trifluoromethyl)]benzyloxy group exhibited the highest potency against both *Staphylococcus aureus* and *Escherichia coli*, with MIC values of 0.5 µg/mL and 1 µg/mL, respectively.[11] This highlights the compound's direct relevance in synthesizing potent therapeutic candidates.[11]

## Safety, Handling, and Storage

**2-Chloro-3-(trifluoromethyl)benzyl bromide** is a hazardous chemical that requires strict safety protocols.

#### Hazard Profile:

- Classification: Corrosive. Causes severe skin burns and eye damage.[12][13][14][15]
- Hazards: It is also a lachrymator, a substance that irritates the eyes and causes tears.[12][15]
- Signal Word: Danger[12][13][15]

#### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Always handle this substance in a well-ventilated area, preferably inside a chemical fume hood.[16][17][18] Ensure that eyewash stations and safety showers are readily accessible.[18]
- Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[15][16] Do not allow the material to come into contact with skin or eyes.[17] Avoid inhaling vapors.[16]
- General Hygiene: Wash hands thoroughly after handling.[16] Contaminated clothing should be removed immediately and laundered before reuse.[14][16] Do not eat, drink, or smoke in the handling area.[14][16]

#### Storage and Stability:

- Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][17][18] The substance is moisture-sensitive.[13][14]
- Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.[14][16]
- Security: Store in a locked cabinet or an area accessible only to authorized personnel.[12][13][14]

#### First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][15][18]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][15]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. [12][13][15]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15][18]

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